5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran
Overview
Description
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C11H12Cl2O. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the chlorination of 3,3-dimethyl-2,3-dihydrobenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The compound can also undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- 5-Chloro-7-methylisatin
Uniqueness
Compared to similar compounds, 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern and the presence of the dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-7-(chloromethyl)-3,3-dimethyl-2H-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)6-14-10-7(5-12)3-8(13)4-9(10)11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMJUKJAHRYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C21)Cl)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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